
Cytisine
Overview
Description
Cytisine (C₁₁H₁₄N₂O) is a quinolizidine alkaloid found in plants of the Fabaceae family, notably Laburnum and Cytisus species . As a partial agonist of α4β2 nicotinic acetylcholine receptors (nAChRs), it shares structural similarities with nicotine but exhibits weaker peripheral effects (e.g., cardiovascular) . Clinically, this compound is used for smoking cessation due to its ability to cross the blood-brain barrier, stimulate dopamine release, and alleviate nicotine cravings . Its cost-effectiveness and safety profile make it a viable alternative to nicotine replacement therapy (NRT) and varenicline .
Biological Activity
Cytisine, a naturally occurring alkaloid primarily derived from the seeds of the Laburnum anagyroides plant, has garnered attention for its diverse biological activities, particularly in the context of smoking cessation. This article explores the pharmacological properties of this compound, highlighting its mechanisms of action, efficacy in clinical applications, and safety profile based on recent research findings.
Overview of this compound
This compound is a partial agonist at nicotinic acetylcholine receptors (nAChRs), specifically targeting the α4β2 subtype, which plays a crucial role in nicotine addiction and withdrawal. Its structural similarity to nicotine allows it to modulate neurotransmitter release and exert neuroprotective effects. Recent studies have expanded its therapeutic potential beyond smoking cessation to include anti-tumor, cardiovascular protective, and neuroprotective activities.
Smoking Cessation
This compound has been extensively studied for its efficacy in promoting smoking cessation. A systematic review and meta-analysis indicated that this compound significantly increases the likelihood of quitting smoking compared to placebo. The odds ratio (OR) for successful cessation was reported as 2.21 (95% credibility intervals: 1.66 to 2.97) based on seven randomized controlled trials (RCTs) involving 3,848 participants .
- Efficacy Comparison : In a pragmatic RCT comparing this compound with varenicline (another smoking cessation aid), this compound achieved a verified continuous abstinence rate of 11.7%, while varenicline had a rate of 13.3% . Notably, self-reported continuous abstinence rates were higher for this compound at 22% .
Other Biological Activities
This compound's biological activities extend beyond smoking cessation:
- Anti-Tumor Effects : Preliminary studies suggest this compound may exhibit anti-cancer properties through mechanisms that are still being elucidated .
- Cardiovascular Protection : Research indicates potential benefits in cardiovascular health, possibly by modulating autonomic functions .
- Neuroprotection : this compound has shown promise in protecting neuronal cells from damage, which may have implications for neurodegenerative diseases .
- Blood Sugar Regulation : Emerging evidence points towards this compound's role in glucose metabolism and insulin sensitivity .
This compound's biological effects can be attributed to its interaction with nAChRs, which are involved in various physiological processes:
- Nicotinic Receptor Activation : By acting as a partial agonist at nAChRs, this compound stimulates dopamine release in the brain's reward pathways, similar to nicotine but with less intensity .
- Neurotransmitter Modulation : this compound influences the release of several neurotransmitters, including dopamine and norepinephrine, contributing to its effects on mood and addiction behavior .
Safety Profile
This compound is generally well-tolerated, with adverse events reported less frequently than with varenicline. A review indicated that serious adverse events were comparable between this compound and placebo groups (RR 1.04; 95% CI 0.78 to 1.37) . The discontinuation rate due to adverse reactions ranged from 6% to 15.5%, similar to placebo rates .
Data Summary
Case Studies
- RCT Comparing this compound and Varenicline :
- Long-term Efficacy Study :
Scientific Research Applications
Smoking Cessation
Cytisine has been extensively studied as a treatment for smoking cessation. A systematic review of randomized controlled trials (RCTs) found that this compound significantly increases the chances of successful smoking cessation by more than twofold compared to placebo, with a risk ratio (RR) of 2.25 . The efficacy of this compound has been demonstrated in various studies:
- Efficacy Comparison : In a pragmatic RCT comparing this compound to varenicline, this compound achieved a self-reported continuous abstinence rate of 22% over six months .
- Behavioral Therapy Impact : The intensity of behavioral therapy was positively correlated with the efficacy of this compound treatment .
The following table summarizes key findings from RCTs evaluating this compound against other smoking cessation methods:
Study Type | Comparator | Outcome Measure | This compound Efficacy |
---|---|---|---|
RCT | Placebo | Continuous abstinence rate | 22% |
RCT | Nicotine Replacement Therapy (NRT) | Efficacy comparison | Modest advantage |
RCT | Varenicline | Continuous abstinence rate | No clear benefit |
Broader Applications in Addiction Treatment
Recent research suggests that this compound may also have potential applications beyond nicotine addiction:
- Alcohol Use Disorders : Preliminary studies indicate that this compound may modulate ethanol-induced neurochemical alterations, suggesting its utility in treating alcohol dependence .
- Other Substance Use Disorders : Given its mechanism of action on nicotinic receptors, there is potential for this compound to be explored in the treatment of other addictions, although further research is required to substantiate these claims .
Case Studies and Clinical Trials
Several clinical trials have highlighted this compound's safety profile and effectiveness:
- A prospective observational study conducted at the Integrated University Hospital of Verona evaluated the safety and efficacy of this compound in inpatient smokers. The study reported minimal adverse effects and no serious safety concerns associated with its use .
- Achieve Life Sciences has been actively involved in developing cytisinicline (a refined formulation of this compound) for smoking cessation, demonstrating robust efficacy through Phase 3 clinical trials and aiming for FDA approval .
Q & A
Q. Basic: What are the primary molecular targets of cytisine, and how do they mediate its pharmacological effects?
Methodological Answer:
this compound’s pharmacological activity is primarily mediated through its partial agonism at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. To investigate this, researchers should:
- Receptor Binding Assays : Use radioligand displacement studies (e.g., [³H]-epibatidine) to quantify this compound’s affinity for nAChR subtypes .
- Functional Characterization : Employ electrophysiological techniques (e.g., patch-clamp) in transfected cell lines (e.g., HEK-293 cells expressing α4β2 nAChRs) to assess activation/inhibition kinetics .
- Computational Docking : Apply molecular dynamics simulations to map this compound’s interactions with receptor binding pockets .
Q. Advanced: How can researchers resolve discrepancies in this compound’s reported efficacy across preclinical models of nicotine dependence?
Methodological Answer:
Discrepancies often arise from variability in model systems (e.g., species, dosing protocols). To address this:
- Systematic Review Framework : Use PECO (Population, Exposure, Comparator, Outcome) to standardize inclusion criteria for preclinical studies . Example:
- Population: Rodent models of nicotine self-administration.
- Exposure: this compound (1.5–3 mg/kg/day).
- Comparator: Varenicline or placebo.
- Outcome: Reduction in nicotine-seeking behavior.
- Meta-Analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., sex differences, withdrawal protocols) .
Q. Basic: What pharmacokinetic properties of this compound influence its therapeutic window?
Methodological Answer:
Key properties include bioavailability, half-life, and metabolism. Methodologies include:
- Pharmacokinetic Profiling : Conduct serial plasma sampling in animal/human subjects post-administration, followed by LC-MS/MS quantification .
- CYP Enzyme Inhibition Assays : Use liver microsomes to identify cytochrome P450 isoforms involved in this compound metabolism (e.g., CYP2A6) .
- Tissue Distribution Studies : Radiolabel this compound (e.g., ¹⁴C-cytisine) to track penetration across the blood-brain barrier .
Q. Advanced: What experimental strategies optimize the detection of this compound’s off-target effects in complex biological systems?
Methodological Answer:
- High-Throughput Screening : Utilize ligand-based virtual screening against databases like ChEMBL to predict off-target interactions (e.g., serotonin receptors) .
- Transcriptomic Profiling : Apply RNA sequencing (RNA-seq) in primary neuronal cultures treated with this compound to identify differentially expressed genes .
- Phenotypic Screening : Test this compound in zebrafish models for behavioral or developmental anomalies indicative of off-target activity .
Q. Basic: How do researchers validate this compound’s purity and structural identity in experimental preparations?
Methodological Answer:
- Analytical Chemistry :
- HPLC-PDA : Assess purity (>98%) via reverse-phase chromatography with photodiode array detection .
- NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR (e.g., δ 7.8 ppm for aromatic protons) .
- Mass Spectrometry : Compare observed molecular ion ([M+H]⁺ = 205.1 m/z) with theoretical values .
Q. Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Bootstrap Resampling : Estimate confidence intervals for parameters in small-sample studies .
- Bayesian Hierarchical Modeling : Account for inter-study variability in multi-laboratory collaborations .
Q. Basic: What in vitro models are most suitable for studying this compound’s neuroprotective effects?
Methodological Answer:
- Primary Neuronal Cultures : Isolate cortical/hippocampal neurons from rodents and induce oxidative stress (e.g., H₂O₂) to test this compound’s protective efficacy .
- SH-SY5Y Cell Line : Differentiate cells into cholinergic phenotypes and measure this compound’s modulation of Aβ-induced toxicity .
Q. Advanced: How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
Methodological Answer:
- Network Pharmacology : Combine proteomic (nAChR expression) and metabolomic (acetylcholine levels) data to construct interaction networks .
- Pathway Enrichment Analysis : Use tools like DAVID or KEGG to identify overrepresented pathways (e.g., "Cholinergic Synapse") in transcriptomic datasets .
Q. Basic: What are the ethical considerations in designing clinical trials for this compound?
Methodological Answer:
- Informed Consent : Clearly communicate risks (e.g., nausea, dizziness) vs. benefits (smoking cessation) in participant documentation .
- Equipoise : Ensure clinical equipoise exists between this compound and established therapies (e.g., varenicline) .
Q. Advanced: How should contradictory findings about this compound’s long-term efficacy be addressed in systematic reviews?
Methodological Answer:
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Cytisine vs. Nicotine and Varenicline
- Structural Similarities : this compound, nicotine, and varenicline all bind to α4β2 nAChRs. This compound and varenicline share a rigid bicyclic structure, enabling selective receptor interactions, whereas nicotine has a simpler pyridine motif .
- Receptor Affinity :
- Pharmacokinetics :
Table 1: Key Pharmacological Comparisons
Compound | α4β2 Ki (nM) | Plasma/Brain Ratio | Operant Response Potency (ED₅₀) |
---|---|---|---|
This compound | 0.91–128 | 0.11 | 5.6 mg/kg |
Nicotine | 1–10 | 1.0 | 1.8 mg/kg |
Varenicline | 0.04–0.4 | 3.9 | 5.6 mg/kg |
This compound Derivatives and Subtype Selectivity
Modifications to this compound’s structure yield derivatives with enhanced selectivity or efficacy:
- 10-Methylthis compound (15) : Retains α4β2 affinity (Ki = 0.91 nM) but loses activity at α3β4 and α7 subtypes, improving CNS specificity .
- 3-Phenylthis compound (4) : Reduces α4β2 affinity 1000-fold (Ki = 128 nM) but increases selectivity over α3β4 receptors .
- N-Formyl/N-Acetyl this compound : These derivatives exhibit altered pharmacokinetics but retain antiproliferative activity against cancer cells (IC₅₀ < 10 µM) .
Table 2: Binding Affinities of this compound Derivatives
Derivative | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) |
---|---|---|---|
This compound (parent) | 0.91–128 | 119–436 | >1000 |
10-Methylthis compound | 0.91 | 436 | >1000 |
3-Phenylthis compound | 128 | 119 | >1000 |
5(3PC) (pyridyl) | 0.91 | 119 | >1000 |
Receptor Interactions and Selectivity
This compound’s binding profile distinguishes it from other nAChR ligands:
- Spinal Cord Receptors : this compound shows high affinity for spinal nAChRs (Kd = 0.44 nM), with a rank order of antagonists: α-lobeline > dihydro-β-erythroidine (DHβE) > methyllycaconitine . Unlike nicotine, this compound’s effects are less antagonized by DHβE, suggesting divergent α4β2 activation pathways .
- Epibatidine Binding Sites : this compound inhibits [³H]epibatidine binding in mouse brain regions with biphasic patterns, indicating interactions with multiple receptor subtypes (e.g., α3β4, α4β2) .
Pharmacodynamic and Behavioral Effects
Properties
IUPAC Name |
7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJTVLIZGCUXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC(=O)N3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274727 | |
Record name | (±)-Cytisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085979 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15191-27-2 | |
Record name | 1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15191-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (±)-Cytisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.